1-Bromo-2,3-difluorobenzene

Catalog No.
S671734
CAS No.
38573-88-5
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,3-difluorobenzene

CAS Number

38573-88-5

Product Name

1-Bromo-2,3-difluorobenzene

IUPAC Name

1-bromo-2,3-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

RKWWASUTWAFKHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)F)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)F

Synthesis:

1-Bromo-2,3-difluorobenzene is an aromatic organic compound with the chemical formula C6H3BrF2. It is a valuable intermediate in the synthesis of various functional molecules used in scientific research. One reported method for its synthesis involves the palladium-catalyzed bromination of 1,2-difluorobenzene with N-bromosuccinimide (NBS) []. This method offers good yields and is compatible with various functional groups, making it a versatile approach for researchers.

Applications in Medicinal Chemistry:

1-Bromo-2,3-difluorobenzene has been explored as a building block in the synthesis of novel drug candidates. Notably, it was used as a precursor in the development of BMS-846372, a potent and orally active antagonist of the Calcitonin gene-related peptide (CGRP) receptor []. CGRP is a neuropeptide involved in pain signaling, and its antagonists are being investigated for the treatment of various pain conditions.

Other Potential Applications:

Beyond medicinal chemistry, 1-Bromo-2,3-difluorobenzene may hold potential for applications in other areas of scientific research. Its unique combination of functional groups (bromo and difluoro) could be valuable in the design of materials with specific properties, such as:

  • Liquid crystals: The introduction of fluorine atoms can influence the liquid crystalline behavior of aromatic compounds [].
  • Functional polymers: The bromo group can serve as a reactive handle for further functionalization, allowing for the creation of polymers with tailored properties [].

1-Bromo-2,3-difluorobenzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is C6H3BrF2C_6H_3BrF_2, and it has a molecular weight of approximately 192.99 g/mol. This compound appears as a clear, colorless to peach liquid and is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions with other molecules .

  • Safety information: Limited data available. Handle with care following common laboratory safety protocols for organic solvents. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
  • Hazards: Presumed to be flammable and may irritate skin and eyes.
  • Further information: Refer to safety data sheets (SDS) from chemical suppliers for detailed safety information ([1](

  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom or one of the fluorine atoms can be replaced by other electrophiles.
  • Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly when bromine is replaced by nucleophiles such as amines or alcohols .
  • Oxidation and Reduction: 1-Bromo-2,3-difluorobenzene can be oxidized to form benzoic acid derivatives or reduced to yield difluorobenzene derivatives .

The biological activity of 1-Bromo-2,3-difluorobenzene has been explored in various studies. It has been shown to interact with specific microbial strains, such as Pseudomonas putida and Escherichia coli, indicating potential applications in bioremediation or as a substrate in microbial processes . Additionally, its structure allows for interactions with biological molecules, which could lead to further investigations into its pharmacological potential.

Several methods exist for synthesizing 1-Bromo-2,3-difluorobenzene:

  • Halogenation of 2,3-Difluorotoluene: This method involves bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
  • Bromination of 2,3-Difluorobenzaldehyde: Bromination can also be performed on 2,3-difluorobenzaldehyde to yield the desired product.
  • Suzuki-Miyaura Coupling Reaction: This method involves coupling 2,3-difluorobromobenzene with arylboronic acids to synthesize various derivatives .

1-Bromo-2,3-difluorobenzene finds utility in several areas:

  • Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potent Calcitonin gene-related peptide receptor antagonists .
  • Liquid Crystal Production: The compound is used in the production of liquid crystals for display technologies .
  • Chemical Research: It is utilized in organic synthesis and research due to its unique reactivity profile.

Interaction studies have indicated that 1-Bromo-2,3-difluorobenzene can act as a substrate for microbial oxidation processes. The compound's interactions with enzymes and cofactors have been noted, leading to the formation of various metabolic products. Its ability to undergo electrophilic substitution makes it a valuable compound for further biochemical investigations .

1-Bromo-2,3-difluorobenzene shares structural similarities with several other halogenated benzene derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
1-Bromo-2,3-difluorobenzeneC6H3BrF21.00
1,4-Dibromo-2,3-difluorobenzeneC6H3BrF21.00
1-Bromo-2,3,4-trifluorobenzeneC6H3BrF30.92
1-Bromo-2,4,5-trifluorobenzeneC6H3BrF30.92
2-Bromo-1,3,4-trifluorobenzeneC6H4BrF30.90

Uniqueness

The uniqueness of 1-Bromo-2,3-difluorobenzene lies in its specific arrangement of bromine and fluorine atoms on the benzene ring. This configuration imparts distinct electronic properties that influence its reactivity and interactions compared to closely related compounds. For instance, while both fluorinated compounds exhibit similar chemical properties, the presence of bromine specifically enhances electrophilic substitution reactions more effectively than trifluorinated variants .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Bromo-2,3-difluorobenzene

Dates

Modify: 2023-08-15

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